7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
CAS No.: 871819-31-7
Cat. No.: VC8303674
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871819-31-7 |
|---|---|
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-6)5(3-11-7)8(12)13/h1-3,10H,(H,12,13) |
| Standard InChI Key | ZEWRFUSXXOPLOZ-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C1C(=CN=C2Cl)C(=O)O |
| Canonical SMILES | C1=CNC2=C1C(=CN=C2Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
7-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid belongs to the pyrrolopyridine family, a class of bicyclic compounds merging pyrrole and pyridine rings. Its molecular formula is , with a molar mass of 196.59 g/mol . The IUPAC name explicitly denotes the positions of substituents: the chlorine atom occupies the 7-position on the pyridine ring, while the carboxylic acid group resides at the 4-position of the fused system.
The compound’s structural uniqueness arises from the [2,3-c] fusion pattern, distinguishing it from isomeric forms such as [2,3-b]- or [3,2-c]-pyrrolopyridines. This fusion directs the nitrogen atoms to specific positions, influencing electronic distribution and reactivity. The canonical SMILES representation provides a precise two-dimensional structural depiction.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: signals at δ 0.62 ppm (6H, singlet) and δ 0.87 ppm (9H, singlet) correspond to tert-butyl and dimethylsilanyl protecting groups in synthetic intermediates, while aromatic protons appear between δ 6.64 and 8.03 ppm . Liquid chromatography-mass spectrometry (LC/MS) confirms the molecular ion peak at m/z 197 ([MH]), consistent with the molecular formula .
Quantum chemical calculations predict a planar aromatic system with partial charge localization at the carboxylic oxygen and pyridine nitrogen atoms. The chlorine atom induces electron withdrawal, polarizing the π-system and enhancing electrophilic substitution susceptibility at the 5- and 6-positions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.59 g/mol |
| CAS Registry Number | 871819-31-7 |
| IUPAC Name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
| SMILES | C1=CNC2=C1C(=CN=C2Cl)C(=O)O |
| InChIKey | ZEWRFUSXXOPLOZ-UHFFFAOYSA-N |
Synthetic Methodologies
Lithiation-Carboxylation Strategy
The primary synthetic route involves a three-step sequence starting from 4-bromo-1-(tert-butyldimethylsilyl)-7-chloro-1H-pyrrolo[2,3-c]pyridine :
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Lithiation: Treatment with tert-butyllithium (1.7 M in pentane) at −78°C generates a reactive aryllithium intermediate.
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Carboxylation: Quenching with solid carbon dioxide introduces the carboxylic acid group.
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Deprotection: Acidic workup with hydrochloric acid removes the silyl protecting group, yielding the final product.
Reaction Optimization and Byproducts
Key parameters influencing yield include:
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Temperature Control: Maintaining −78°C during lithiation prevents side reactions such as dimerization.
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Solvent Selection: Tetrahydrofuran (THF) stabilizes the lithiated intermediate through Lewis acid-base interactions.
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Workup Conditions: Ethyl acetate extraction minimizes losses of the polar carboxylic acid product .
Common impurities include des-chloro derivatives and silanol byproducts from incomplete deprotection. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited solubility in nonpolar solvents (e.g., hexane, diethyl ether) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Aqueous solubility is pH-dependent: the carboxylic acid group () confers improved solubility under basic conditions via deprotonation.
Experimental logP values (octanol-water partition coefficient) are unavailable, but computational estimates (ClogP ≈ 1.8) suggest moderate lipophilicity, suitable for membrane permeation in biological systems.
Thermal and Chemical Stability
Thermogravimetric analysis indicates decomposition onset at 215°C, with primary degradation pathways involving decarboxylation and dehydrochlorination. The compound is stable under inert atmospheres but undergoes hydrolysis in aqueous media at extremes of pH (<2 or >10).
Table 2: Stability Profile
| Condition | Stability Outcome |
|---|---|
| Ambient Temperature | Stable (24 months) |
| High Humidity (>80% RH) | Gradual hydrolysis |
| Strong Acids (pH <2) | Rapid decarboxylation |
| Strong Bases (pH >10) | Deprotonation and ring opening |
Exploratory Applications and Biological Relevance
Materials Science Applications
The conjugated π-system and hydrogen-bonding capacity of the carboxylic acid group make this compound a candidate for organic electronics. Potential uses include:
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Nonlinear Optical Materials: The polarized aromatic system could exhibit second-harmonic generation.
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Coordination Polymers: Carboxylate moieties may bridge metal ions, forming porous frameworks for gas storage.
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